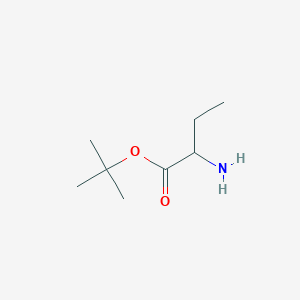![molecular formula C7H10N2OS B3048243 Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone CAS No. 1621962-58-0](/img/structure/B3048243.png)
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone
Descripción general
Descripción
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone is a chemical compound with the CAS Number: 1621962-58-0 . It has a molecular weight of 170.24 . The IUPAC name for this compound is S-methyl-N-(pyridin-3-yl)methanesulfinamide . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone is 1S/C7H10N2OS/c1-11(2,10)9-7-4-3-5-8-6-7/h3-6H,1H2,2H3,(H,9,10) . This provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone is a powder that is stored at room temperature . It has a molecular weight of 170.24 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis and reactivity of compounds similar to "Dimethyl[(pyridin-3-yl)imino]-lambda^6-sulfanone" have been widely explored. Research focusing on the synthesis of functionalized pyridines demonstrates the utility of heteroaromatic N-nucleophiles in creating complex chemical structures, including the formation of S-substituted pyridines through reactions with S,O-bisnucleophiles (Schmidt, Mordhorst, Nieger, 2006). This area of study is crucial for developing new materials and molecules with specific chemical properties for applications in medicinal chemistry and materials science.
Catalysis and Material Science
Another significant area of application is in catalysis and material science, where complexes and compounds containing pyridyl and sulfanyl groups have been utilized. For example, the synthesis and structural chemistry of bis(pyridylimino)isoindolato–ruthenium complexes and their activity as mediators in atom transfer radical polymerization (ATRP) of styrene highlight the role of these compounds in facilitating chemical reactions, showcasing their potential in polymer science and engineering (Camerano et al., 2011).
Environmental and Biological Applications
In the environmental and biological sciences, compounds with similar structures have been investigated for their antioxidant activities. The synthesis and evaluation of novel 5,7-dimethyl-3H-thiazolo[4,5-B]pyridines for their antioxidant activity underline the potential health and environmental benefits of these compounds, including their use in scavenging free radicals (Chaban et al., 2013).
Antimicrobial and Antifungal Activities
Additionally, the antimicrobial and antifungal activities of compounds based on the thieno[2,3-b]pyridine structure, as explored in the synthesis of fused heterocycles, suggest that derivatives of "Dimethyl[(pyridin-3-yl)imino]-lambda^6-sulfanone" could be potent candidates for developing new antimicrobial agents (El-Essawy et al., 2010).
Propiedades
IUPAC Name |
dimethyl-oxo-pyridin-3-ylimino-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-11(2,10)9-7-4-3-5-8-6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBVPBDFKFWUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CN=CC=C1)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234549 | |
| Record name | N-(Dimethyloxido-λ4-sulfanylidene)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone | |
CAS RN |
1621962-58-0 | |
| Record name | N-(Dimethyloxido-λ4-sulfanylidene)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621962-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Dimethyloxido-λ4-sulfanylidene)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)







![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)


![(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B3048182.png)